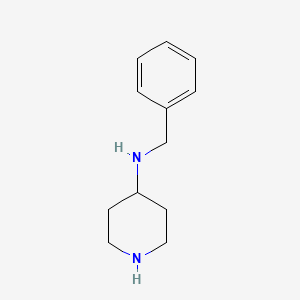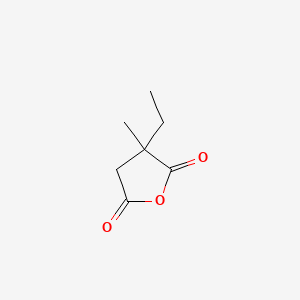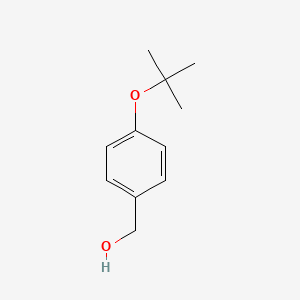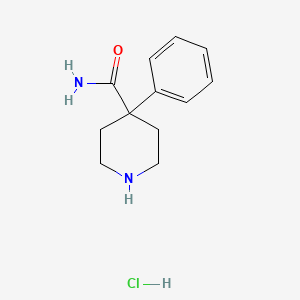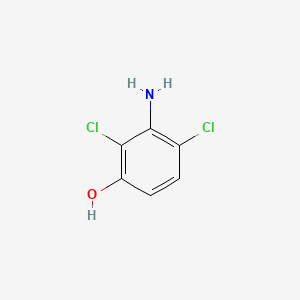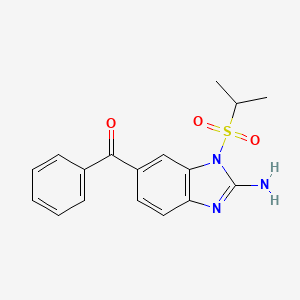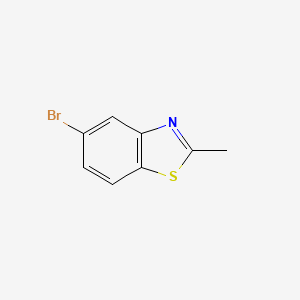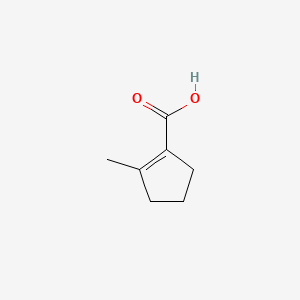
2-Amino-5-phenyl-1,3-thiazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-phenyl-1,3-thiazol-4-ol (APT) is an organic compound belonging to the family of thiazoles, which are heterocyclic compounds containing four nitrogen atoms and two sulfur atoms. APT has been used in a variety of scientific research applications, including as a synthetic intermediate, a catalyst, and a reagent. It has also been used as a biochemical and physiological agent in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antioxidative Anwendungen
Thiazolderivate wurden für ihre antioxidativen Eigenschaften erkannt. Sie können freie Radikale neutralisieren, die instabile Moleküle sind, die Zellschäden verursachen können. Die antioxidative Aktivität von Thiazolverbindungen ist besonders nützlich bei der Entwicklung neuer Therapeutika für Krankheiten, bei denen oxidativer Stress eine Rolle spielt, wie z. B. neurodegenerative Erkrankungen .
Antimikrobielle und Antimykotische Anwendungen
Der strukturelle Baustein des Thiazols findet sich in vielen antimikrobiellen und antimykotischen Wirkstoffen. So ist Sulfathiazol ein bekanntes antimikrobielles Medikament. Die Einarbeitung des Thiazolrings in neue Verbindungen könnte zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit gegen resistente Bakterien- und Pilzstämme führen .
Antivirale Anwendungen
Thiazolderivate haben sich als potenzielle antivirale Wirkstoffe erwiesen. Ihre Fähigkeit, die Virusreplikation zu unterbinden, macht sie zu Kandidaten für die Behandlung von Virusinfektionen, einschließlich HIV. Die Erforschung von 2-Amino-5-phenyl-1,3-thiazol-4-ol in diesem Zusammenhang könnte zu neuen antiviralen Medikamenten führen .
Antitumor- und Zytotoxische Anwendungen
Einige Thiazolderivate haben potente Wirkungen auf humane Tumorzelllinien gezeigt, was auf ihr Potenzial als Antitumor- oder Zytostatika hindeutet. Forschungen zu den spezifischen Aktivitäten von this compound könnten zur Entwicklung neuer Krebstherapien beitragen .
Neuroprotektive Anwendungen
Thiazolverbindungen wurden mit neuroprotektiven Wirkungen in Verbindung gebracht, die bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein könnten. Die Fähigkeit, Neuronen vor Schäden oder Degeneration zu schützen, ist eine wertvolle Eigenschaft bei der Suche nach Behandlungen für Erkrankungen wie Alzheimer .
Entzündungshemmende Anwendungen
Die entzündungshemmenden Eigenschaften von Thiazolderivaten machen sie für die Entwicklung neuer entzündungshemmender Medikamente geeignet. Diese Verbindungen könnten möglicherweise zur Behandlung chronisch-entzündlicher Erkrankungen eingesetzt werden, ohne die Nebenwirkungen, die mit derzeitigen Medikamenten verbunden sind .
Antidiabetische Anwendungen
Thiazolderivate wurden auf ihre potenziellen antidiabetischen Wirkungen untersucht. Durch Einflussnahme auf die mit Diabetes verbundenen Stoffwechselwege könnten diese Verbindungen zu neuen Behandlungen führen, die zur effektiveren Regulierung des Blutzuckerspiegels beitragen .
Hepatoprotektive Anwendungen
Die hepatoprotektive Aktivität von Thiazolderivaten lässt vermuten, dass sie zur Entwicklung von Medikamenten verwendet werden könnten, die die Leber vor Schäden schützen, die durch Toxine, Medikamente oder Krankheiten verursacht werden. Diese Anwendung ist besonders relevant angesichts der zunehmenden Häufigkeit von Lebererkrankungen weltweit .
Wirkmechanismus
Target of Action
2-Amino-5-phenyl-1,3-thiazol-4-ol, a derivative of thiazole, is known to interact with various biological targets. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug)
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, which would result in various molecular and cellular effects .
Zukünftige Richtungen
The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . The “2-Amino-5-phenyl-1,3-thiazol-4-ol” scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
Biochemische Analyse
Biochemical Properties
2-Amino-5-phenyl-1,3-thiazol-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways . Moreover, it can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including damage to vital organs . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it can be metabolized by liver enzymes, leading to the formation of metabolites that are excreted from the body . Additionally, this compound can influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported across cell membranes by specific transporters, leading to its accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
Eigenschaften
IUPAC Name |
2-amino-5-phenyl-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,12H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOMNHLWRPCJGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388797 |
Source


|
| Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98879-58-4 |
Source


|
| Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

